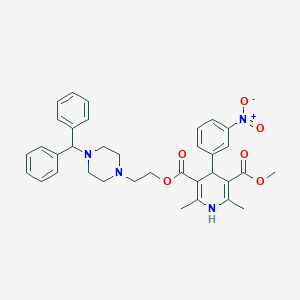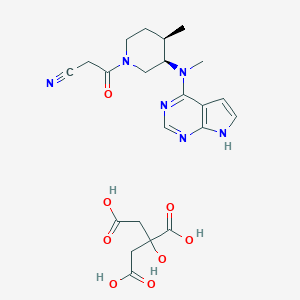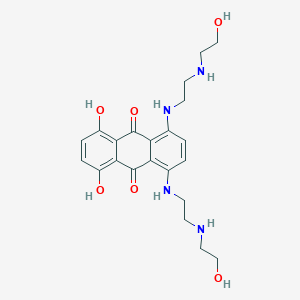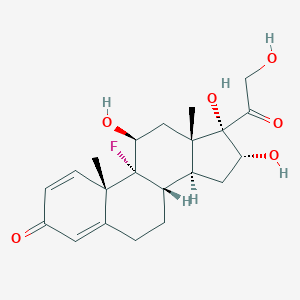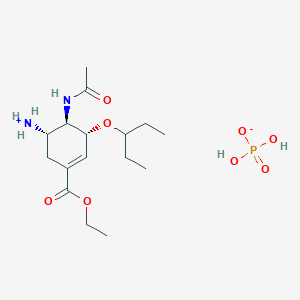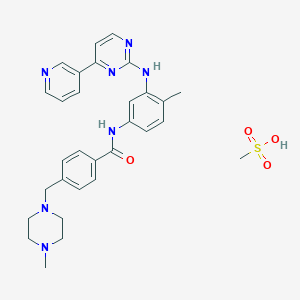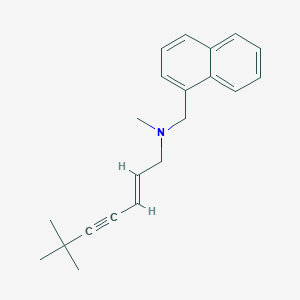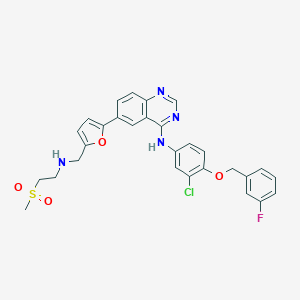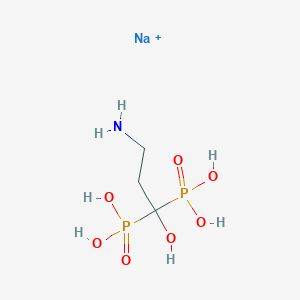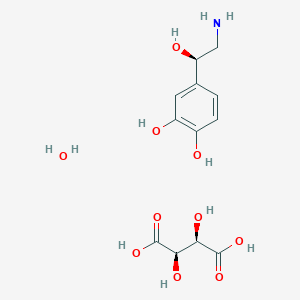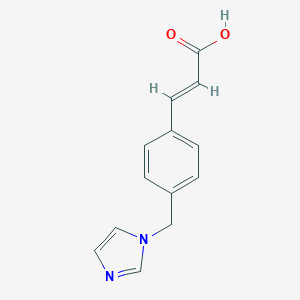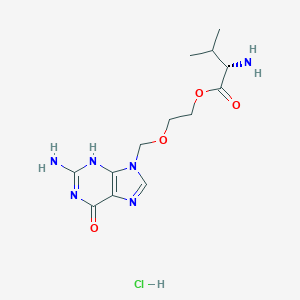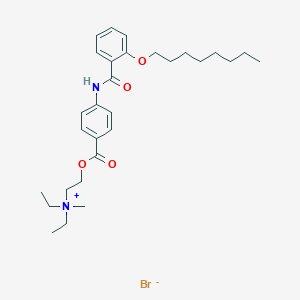
Pancuronium bromide
Descripción general
Descripción
Pancuronium is a bis-quaternary steroid that functions as a non-depolarizing neuromuscular blocking agent. It is primarily used as an adjunct to general anesthesia to facilitate tracheal intubation and to provide skeletal muscle relaxation during surgery or mechanical ventilation . Pancuronium is more potent than curare but has less effect on the circulatory system and histamine release .
Mecanismo De Acción
Target of Action
Pancuronium bromide primarily targets the nicotinic acetylcholine receptors at the neuromuscular junction . These receptors play a crucial role in transmitting signals from nerves to muscles, facilitating muscle contraction .
Mode of Action
this compound acts as a competitive antagonist to acetylcholine, a neurotransmitter that binds to nicotinic acetylcholine receptors . By competing with acetylcholine for these receptors, this compound prevents acetylcholine from binding, thereby inhibiting the transmission of nerve impulses at the neuromuscular junction . This results in muscle relaxation and paralysis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the neuromuscular transmission pathway . By blocking the action of acetylcholine at the neuromuscular junction, this compound inhibits the transmission of nerve impulses to the muscles, preventing muscle contraction .
Pharmacokinetics
Due to its poor lipid solubility, its volume of distribution is nearly equivalent to the circulating plasma volume . It is metabolized in the liver and excreted via the renal and biliary routes .
Result of Action
The primary result of this compound’s action is muscle relaxation and paralysis . This is achieved by inhibiting the transmission of nerve impulses to the muscles, which prevents muscle contraction . This makes this compound particularly useful in medical procedures that require muscle relaxation, such as surgery and mechanical ventilation .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its effects may be enhanced or reduced by certain medications. Additionally, its clearance can be reduced in individuals with renal failure or in the elderly . It’s also worth noting that the onset and duration of its action can be influenced by the dosage administered .
Análisis Bioquímico
Biochemical Properties
Pancuronium bromide is a bis-quaternary steroid that acts as a competitive antagonist to the nicotinic acetylcholine receptor at the neuromuscular junction . It displaces acetylcholine from its post-synaptic nicotinic acetylcholine receptors, thereby inhibiting the transmission of signals from nerves to muscles .
Cellular Effects
This compound’s primary effect on cells is to induce muscle relaxation. It achieves this by blocking the transmission of signals from nerves to muscles, thereby preventing muscle contraction . This makes it a valuable tool in surgical procedures and in certain medical treatments where muscle relaxation is required .
Molecular Mechanism
The molecular mechanism of action of this compound involves its competitive inhibition of the nicotinic acetylcholine receptor at the neuromuscular junction . By binding to these receptors, this compound prevents acetylcholine from binding and triggering muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to have a relatively slow onset of action compared to other similar drugs . The duration of its effects can last for about 100 minutes . The time needed for full recovery after single administration is about 120–180 minutes in healthy adults .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with dosage . At higher doses, this compound can cause prolonged recovery times .
Metabolic Pathways
This compound is metabolized in the liver and excreted through the kidneys and bile . It does not appear to interact with any specific enzymes or cofactors in its metabolic pathway .
Transport and Distribution
Due to this compound’s poor lipid solubility, its volume of distribution is nearly equivalent to circulating plasma volume . This suggests that it is primarily distributed through the bloodstream .
Subcellular Localization
As a competitive antagonist of the nicotinic acetylcholine receptor, this compound is likely to be localized at the neuromuscular junction where these receptors are found
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pancuronium is synthesized through a series of chemical reactions involving steroidal intermediates. The synthesis typically involves the modification of the steroid nucleus to introduce quaternary ammonium groups at specific positions. One common synthetic route includes the reaction of a steroidal precursor with pyridine derivatives to form the bis-quaternary structure .
Industrial Production Methods: Industrial production of pancuronium involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the presence of impurities such as dacuronium and vecuronium . Advanced techniques like liquid chromatography coupled with mass spectrometry (LC-MS) are employed to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Pancuronium undergoes various chemical reactions, including:
Oxidation: Pancuronium can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of deacetylated products.
Substitution: Pancuronium can undergo substitution reactions, particularly at the quaternary ammonium sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions under basic conditions.
Major Products Formed:
Oxidation: Hydroxylated derivatives.
Reduction: Deacetylated pancuronium.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pancuronium has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Vecuronium: A monoquaternary ammonium compound with a shorter duration of action compared to pancuronium.
Rocuronium: Another non-depolarizing neuromuscular blocker with a faster onset of action.
Atracurium: Known for its intermediate duration of action and unique metabolism via Hofmann elimination.
Uniqueness of Pancuronium: Pancuronium is unique due to its long duration of action and its potent neuromuscular blocking effects. Unlike some other neuromuscular blockers, pancuronium has minimal effects on the circulatory system and does not cause significant histamine release . Its structure, which mimics two molecules of acetylcholine, allows for effective binding to nicotinic receptors, making it a highly effective muscle relaxant .
Propiedades
Número CAS |
15500-66-0 |
|---|---|
Fórmula molecular |
C35H60BrN2O4+ |
Peso molecular |
652.8 g/mol |
Nombre IUPAC |
[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-10,13-dimethyl-2,16-bis(1-methylpiperidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |
InChI |
InChI=1S/C35H60N2O4.BrH/c1-24(38)40-32-21-26-13-14-27-28(35(26,4)23-31(32)37(6)19-11-8-12-20-37)15-16-34(3)29(27)22-30(33(34)41-25(2)39)36(5)17-9-7-10-18-36;/h26-33H,7-23H2,1-6H3;1H/q+2;/p-1/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;/m0./s1 |
Clave InChI |
FUSSNJWODJHPKO-MHLFSCIFSA-M |
SMILES |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-].[Br-] |
SMILES isomérico |
CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1[N+]4(CCCCC4)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
SMILES canónico |
CC(=O)OC1CC2CCC3C(C2(CC1[N+]4(CCCCC4)C)C)CCC5(C3CC(C5OC(=O)C)[N+]6(CCCCC6)C)C.[Br-] |
Apariencia |
Solid powder |
Color/Form |
Crystals WHITE POWDER |
melting_point |
215 °C |
Key on ui other cas no. |
15500-66-0 |
Descripción física |
Solid |
Pictogramas |
Acute Toxic |
Pureza |
> 98% |
Vida útil |
SENSITIVE TO HEAT ... The manufacturer indicates that the drug is stable for 6 mos at room temperature. |
Solubilidad |
1 g sol in 30 parts chloroform, 1 part water (20 °C) SOL IN ALCOHOL Very soluble in water. 3.08e-06 g/L |
Sinónimos |
Bromide, Pancuronium Pancuronium Pancuronium Bromide Pancuronium Curamed Pancuronium Organon Pavulon |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pancuronium bromide interact with its target to induce muscle relaxation?
A1: this compound acts as a competitive antagonist at nicotinic acetylcholine receptors (nAChRs) located at the neuromuscular junction. [, , ] By binding to these receptors, it prevents acetylcholine (ACh) from binding and triggering muscle contraction, leading to muscle paralysis. [, , ]
Q2: What are the downstream effects of this compound binding to nAChRs?
A2: Binding of this compound to nAChRs prevents the opening of ion channels, blocking the influx of sodium ions and the subsequent depolarization of the muscle fiber. This inhibition of muscle fiber depolarization ultimately results in skeletal muscle paralysis. [, , , ]
Q3: What is the molecular formula and weight of this compound?
A4: this compound has the molecular formula C35H60Br2N2O4 and a molecular weight of 752.6 g/mol. [, , ]
Q4: Is there any spectroscopic data available for this compound?
A5: Yes, studies utilize various spectroscopic methods for analysis, including fluorimetric methods for quantification in biological samples. [, ] Additionally, researchers employ NMR (Nuclear Magnetic Resonance) spectroscopy, particularly 1H-NMR and 13C-NMR, to verify the structure of synthesized this compound. []
Q5: What is the typical route of administration for this compound?
A6: this compound is typically administered intravenously. [, , , , , ]
Q6: How is this compound metabolized and excreted from the body?
A7: this compound is primarily eliminated via both hepatic and renal pathways. [, ] Research indicates that renal excretion is the major pathway in humans, with biliary excretion playing a significant role as well. []
Q7: How does the dosage of this compound affect its duration of action?
A8: The duration of neuromuscular blockade by this compound is dose-dependent. [, ] Higher doses generally lead to longer durations of action, requiring careful monitoring and potentially extending the need for ventilatory support. [, ]
Q8: Does the patient's age affect the pharmacokinetics of this compound?
A9: Studies show age-related differences in the pharmacokinetics of this compound. Infants exhibit larger distribution volumes and higher clearance rates compared to children and adults. [] This difference highlights the importance of age-appropriate dosing to ensure efficacy and minimize the risk of adverse events.
Q9: Are there any known risks associated with the use of this compound?
A10: While generally safe when used appropriately, this compound can cause adverse effects. These can include cardiovascular effects such as tachycardia, prolonged paralysis requiring extended ventilatory support, and rare but serious allergic reactions. [, , ] Therefore, careful monitoring and appropriate patient selection are crucial.
Q10: What is the potential for developing resistance to this compound?
A11: While resistance to this compound is rare, it can occur through various mechanisms. Prolonged exposure to the drug, genetic factors affecting nAChR expression or function, and interactions with other medications can contribute to decreased sensitivity. []
Q11: What are the main clinical applications of this compound?
A12: this compound is primarily used as an adjunct to general anesthesia to facilitate tracheal intubation and provide skeletal muscle relaxation during surgical procedures. [, , , , ] It is also utilized in critical care settings for managing patients requiring mechanical ventilation, particularly those with conditions like status asthmaticus. [, , ]
Q12: Are there any animal models used in the study of this compound?
A14: Animal models, particularly cats, dogs, and pigs, have been instrumental in research on this compound. [, , , , , ] These models provide valuable insights into the drug's pharmacokinetics, pharmacodynamics, and potential adverse effects, helping to translate findings to human clinical practice.
Q13: How is the efficacy of this compound monitored in clinical settings?
A15: Clinicians primarily monitor the efficacy of this compound using peripheral nerve stimulators. [] These devices deliver electrical impulses to peripheral nerves, with the resulting muscle twitches indicating the degree of neuromuscular blockade. [] This monitoring helps ensure adequate muscle relaxation during surgery and guides the timing of reversal agents.
Q14: What are the common analytical methods used for the determination of this compound?
A16: Common analytical methods include chromatographic techniques, such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), coupled with UV detection. [, ] These methods offer high sensitivity and selectivity, allowing for the quantification of this compound in various matrices, including pharmaceutical formulations and biological samples. []
Q15: Are there any alternatives to this compound for muscle relaxation?
A17: Yes, several alternative neuromuscular blocking agents are available, including atracurium, vecuronium bromide, and rocuronium bromide. [, , , ] Each agent has its own pharmacological profile, advantages, and disadvantages, making the choice of neuromuscular blocker dependent on individual patient factors and the specific clinical scenario.
Q16: What are some future directions for research on this compound?
A18: Future research on this compound may focus on developing novel drug delivery systems for improved targeted delivery and reduced side effects. [] Additionally, exploring the potential of adjunctive therapies to enhance its efficacy and minimize adverse events remains an active area of investigation. [] Further research into its interactions with other drugs commonly used in anesthesia and critical care settings is also crucial for optimizing patient safety. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


